molecular formula C28H23NO4 B1365506 Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid CAS No. 511272-48-3

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Cat. No. B1365506
M. Wt: 437.5 g/mol
InChI Key: WMWTTXWFWZKELH-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is an organic compound with the molecular formula C28H23NO4 and a molecular weight of 437.49 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is 1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is a solid at room temperature . It has a boiling point of approximately 687.7±50.0 C at 760 mmHg and a melting point of 199-201 C .

Scientific Research Applications

Solid Phase Peptide Synthesis
The compound is utilized in solid phase peptide synthesis. A derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, serves as a precursor for the C-terminal amide in Fmoc-based solid phase peptide synthesis. The recommendation for cleavage from the resin is thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).

Peptide and Protein Research
Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is instrumental in peptide and protein research, where advances in Fmoc solid phase peptide synthesis methodology have led to impressive syntheses, such as those of biologically active and isotopically labeled peptides and small proteins. This method offers a versatile range of conditions for bioorganic chemistry (Fields & Noble, 2009).

Functional Material Fabrication
Fmoc-modified amino acids, including Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, are used in the fabrication of functional materials due to their self-assembly features, which are attributed to the hydrophobicity and aromaticity of the Fmoc moiety. These materials find applications in various domains, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Safety And Hazards

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is harmful and should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTTXWFWZKELH-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426598
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

CAS RN

511272-48-3
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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